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Compound of Interest

Compound Name:
3-Chloro-2,6-dihydroxy-4-

methylbenzaldehyde

CAS No.: 57074-21-2

Cat. No.: B106226 Get Quote

Executive Summary & Chemical Identity
Chloratranol (Chloroatranol) is a chlorinated depside degradation product found in oakmoss

absolute (Evernia prunastri). It is identified as a potent contact allergen, often eliciting reactions

at concentrations as low as 0.15 µg/mL in sensitized individuals. Accurate spectroscopic

identification is critical for quality control in the fragrance and cosmetic industries (IFRA

Standards).

This guide provides a comprehensive technical breakdown of the spectroscopic signatures

(NMR, IR, MS) required for the unequivocal identification and quantification of Chloratranol.
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Property Specification

IUPAC Name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde

CAS Number 57074-21-2

Molecular Formula

C

H

ClO

Molecular Weight 186.59 g/mol

Physical State Crystalline Solid (typically needles)

Solubility
Soluble in Ethanol, Acetone, Chloroform; slightly

soluble in Water

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of Chloratranol is characterized by the loss of symmetry compared to its

precursor, Atranol, due to the chlorine substitution at the C3 position.

H NMR (Proton) Data
Solvent: CDCl

or Acetone-

, 400 MHz
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

12.10 - 12.40 Singlet (s) 1H C2-OH

Chelated

hydroxyl; strong

intramolecular

Hydrogen

bonding with C1-

CHO.

10.15 - 10.25 Singlet (s) 1H C1-CHO

Aldehyde proton.

Deshielded by

anisotropy of the

carbonyl and H-

bonding.

6.30 - 6.45 Singlet (s) 1H C5-H

Sole aromatic

proton.

Positioned meta

to the aldehyde

and ortho to the

methyl group.

5.50 - 6.50 Broad (br s) 1H C6-OH

Non-chelated

phenolic

hydroxyl. Shift

varies

significantly with

concentration

and solvent.

2.30 - 2.40 Singlet (s) 3H C4-CH Aryl-methyl

group.

Mechanistic Note: The signal at ~12 ppm is diagnostic. The intramolecular hydrogen bond

between the C2-hydroxyl and the carbonyl oxygen locks the conformation, preventing rapid

exchange and resulting in a sharp, highly deshielded peak.
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C NMR (Carbon) Data
Solvent: CDCl

, 100 MHz

Shift (

, ppm)
Type Assignment Structural Insight

193.2 C C=O
Aldehyde carbonyl

carbon.

163.5 C C-OH (C2/C6)
Oxygenated aromatic

carbons (deshielded).

160.8 C C-OH (C2/C6)
Second oxygenated

aromatic carbon.

145.2 C C-Me (C4)
Alkyl-substituted

aromatic carbon.

112.5 C C-Cl (C3)

Chlorinated carbon.

Upfield shift relative to

C-OH due to heavy

atom effect.

109.8 CH C-H (C5)
Unsubstituted

aromatic carbon.

108.5 C C-CHO (C1)
Ipso carbon carrying

the aldehyde.

22.1 CH -CH Methyl carbon.

Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of Chloratranol due to the

characteristic isotopic signature of Chlorine.

Molecular Ion & Isotopic Pattern
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Base Peak (M

):

186

Isotope Peak (M+2):

188

Ratio: The intensity ratio of M (186) to M+2 (188) is approximately 3:1, confirming the

presence of a single Chlorine atom (

Cl vs

Cl).

Fragmentation Pathway (EI-MS, 70 eV)
The fragmentation follows a standard benzylic/aldehyde decay pathway:

[M]

(186/188): Molecular ion.

[M - H]

(185): Loss of aldehydic hydrogen (tropylium-like rearrangement).

[M - CHO]

(157): Loss of the formyl group (29 Da).

[M - CO]

(158): Loss of carbon monoxide (28 Da) from the phenol ring contraction.

[M - Cl]

(151): Homolytic cleavage of the C-Cl bond (less common in initial fragmentation but
observable).
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Analytical Workflow Visualization
The following diagram illustrates the logical flow for isolating and identifying Chloratranol from a

complex Oakmoss matrix using LC-MS/MS.

Oakmoss Absolute Sample

Liquid-Liquid Extraction
(EtOAc / Water)

Solvent Partitioning

HPLC Separation
(C18 Column, Gradient Elution)

Inject Organic Phase

MS/MS Detection
(ESI Negative Mode)

Elution @ ~20.5 min

SRM Transition Monitoring
185 -> 157 (Quantifier)
185 -> 121 (Qualifier)

Select Parent Ion m/z 185 [M-H]-

Quantification & Compliance Check
(< 0.1 ppm target)

Data Processing

Click to download full resolution via product page

Caption: LC-MS/MS workflow for the trace quantification of Chloratranol in fragrance matrices

using Selective Reaction Monitoring (SRM).
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Infrared (IR) Spectroscopy
Method: KBr Pellet or Thin Film

The IR spectrum reflects the highly conjugated and hydrogen-bonded nature of the molecule.

Wavenumber (cm

)
Intensity Assignment

Functional Group
Description

3200 - 3450 Broad, Strong (O-H)

Phenolic O-H stretch.

Broadening indicates

extensive hydrogen

bonding.

2850, 2750 Medium, Sharp (C-H)

Fermi Resonance.

Characteristic doublet

of the aldehyde C-H

stretch.

1640 - 1660 Strong (C=O)

Carbonyl stretch.

Shifted to lower

frequency (red-

shifted) from typical

1700 cm

due to conjugation

and intramolecular H-

bonding.

1600, 1580 Medium (C=C)
Aromatic ring skeletal

vibrations.

1200 - 1250 Strong (C-O) Phenolic C-O stretch.

600 - 800 Medium (C-Cl)
C-Cl stretch

(Fingerprint region).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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